

(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methanesulfinyl-acetonitrile*

Cat. No.: *B1278698*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is an organic compound with the chemical formula $C_3H_5NO_2S$. It belongs to the class of aliphatic nitriles and sulfones, making it a molecule of interest in various chemical syntheses, including the preparation of novel pharmaceutical intermediates. A thorough understanding of its physical properties is fundamental for its effective application in research and development, ensuring proper handling, reaction design, and process optimization. This guide provides an in-depth overview of the core physical characteristics of (Methylsulfonyl)acetonitrile, complete with experimental protocols and structured data for ease of reference.

Core Physical Properties

The physical properties of (Methylsulfonyl)acetonitrile have been reported across various sources. A notable discrepancy exists in the literature regarding its physical state at room temperature, with some sources describing it as a colorless liquid and others as a white to brown crystalline solid. This is directly related to the conflicting reports of its melting point. The solid form is more commonly cited in commercial supplier specifications.

Quantitative Physical Data

The following tables summarize the key physical properties of (Methylsulfonyl)acetonitrile.

Property	Value	Reference
Molecular Formula	C ₃ H ₅ NO ₂ S	[1]
Molecular Weight	119.14 g/mol	[1]
CAS Number	2274-42-2	

Thermal Properties	Value (°C)	Notes	Reference
Melting Point	81 - 84	Literature value for the solid form.	
	81 - 86		
-29	Reported, suggesting a liquid state at room temperature.		
Boiling Point	195 - 200		
200 - 205	Decomposes.		

Physical State & Appearance	Description	Reference
Appearance	White to brown crystalline solid	
Colorless liquid		

Solubility & Density	Value	Notes	Reference
Density	1.258 g/cm ³		
Solubility	Soluble in water, ether, and most organic solvents.	Qualitative description.	
Slightly soluble in water.	Qualitative description.		

Acidity	Value	Notes	Reference
pKa	Not experimentally determined in available literature.	The alpha-hydrogens are acidic due to the electron-withdrawing sulfonyl and nitrile groups.	[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physical properties. The following sections outline standard experimental protocols applicable to (Methylsulfonyl)acetonitrile.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[\[3\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the (Methylsulfonyl)acetonitrile sample is completely dry and finely powdered.[\[3\]](#) If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.

- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 70°C for the solid form of (Methylsulfonyl)acetonitrile).
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Observe the sample through the magnifying lens.
- Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point is this temperature range. For a pure substance, this range is typically narrow (0.5-1.5°C).[\[4\]](#)

Boiling Point Determination (Micro-Method)

For small quantities of liquid, a micro-boiling point determination is a suitable technique.[\[5\]](#)

Apparatus:

- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., Thiele tube with mineral oil or a beaker with a suitable heating liquid)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Assembly: Add a few drops of liquid (Methylsulfonyl)acetonitrile into the small test tube. Place the capillary tube, sealed end up, into the test tube.
- Heating: Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in the heating

bath.

- Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Data Recording: When a steady stream of bubbles is observed, stop heating. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Density Determination (Water Displacement Method)

For a solid that is insoluble or slightly soluble in water, its density can be determined by the water displacement method.[\[6\]](#)

Apparatus:

- Analytical balance
- Graduated cylinder
- Beaker of water

Procedure:

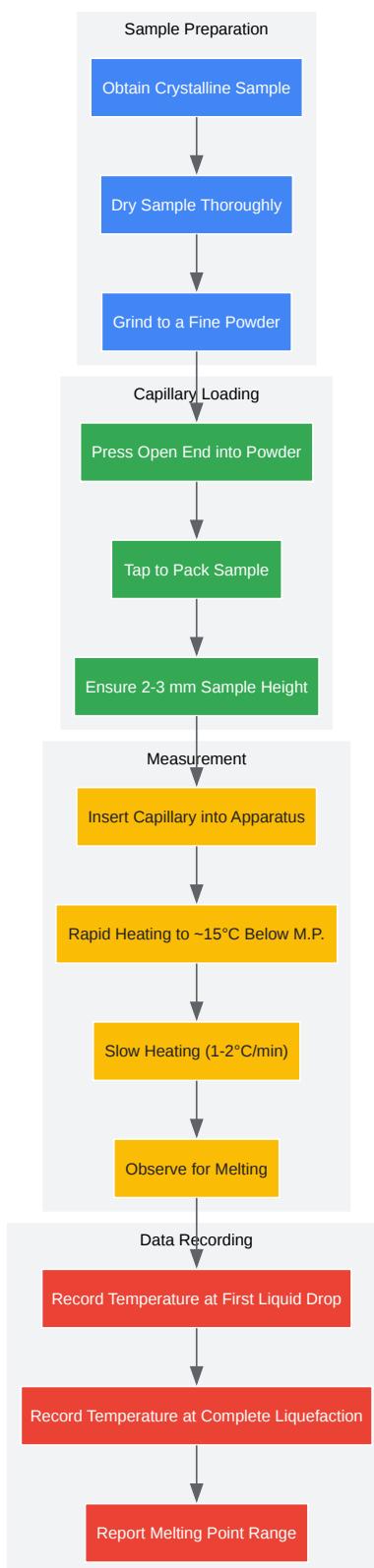
- Mass Measurement: Weigh a sample of solid (Methylsulfonyl)acetonitrile on an analytical balance and record its mass.
- Initial Volume: Fill a graduated cylinder with a known volume of water, ensuring the solid will be fully submerged. Record this initial volume.
- Displacement: Carefully slide the weighed solid into the graduated cylinder, avoiding any splashing.
- Final Volume: Record the new water level in the graduated cylinder.
- Calculation: The volume of the solid is the difference between the final and initial water levels. The density is then calculated by dividing the mass of the solid by its volume.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Apparatus:

- Stoppered flasks or vials
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
- pH meter

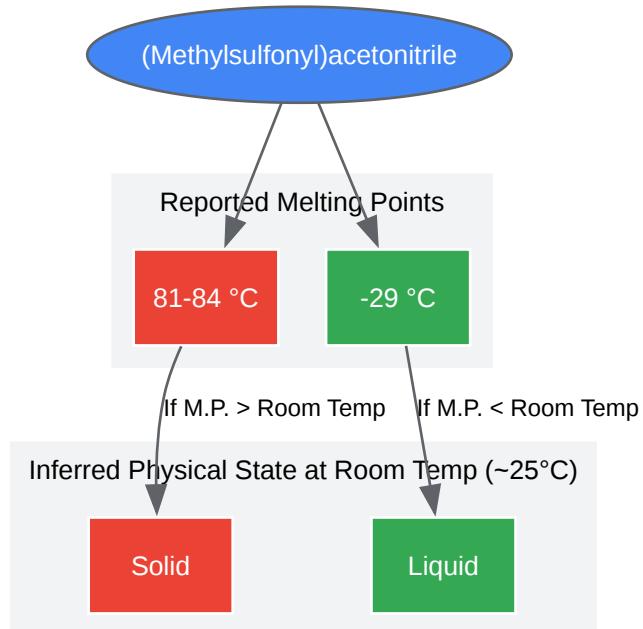

Procedure:

- **Sample Preparation:** Add an excess amount of solid (Methylsulfonyl)acetonitrile to a series of flasks containing a known volume of purified water or a specific buffer solution.
- **Equilibration:** Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
- **Phase Separation:** After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples at high speed.
- **Concentration Analysis:** Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of (Methylsulfonyl)acetonitrile in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.
- **Solubility Value:** The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the workflow for determining the melting point of a crystalline solid using the capillary method.



[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination by the Capillary Method.

Logical Relationship: Physical State Discrepancy

This diagram illustrates the logical connection between the reported melting points and the observed physical state of (Methylsulfonyl)acetonitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Methylsulfonyl)acetonitrile | C₃H₅NO₂S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidity-basicity of nitriles [qorganica.es]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278698#physical-properties-of-methylsulfonyl-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com